N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide
Description
N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a 4-methylphenyl group and two morpholine rings connected via an acetamide linkage, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-15-2-4-16(5-3-15)19-18(22)14-21-8-11-24-17(13-21)12-20-6-9-23-10-7-20/h2-5,17H,6-14H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYDMIDQLGOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCOC(C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide typically involves a multi-step process. One common method starts with the preparation of 4-methylphenylamine, which is then reacted with chloroacetyl chloride to form N-(4-methylphenyl)chloroacetamide. This intermediate is subsequently reacted with morpholine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize output.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide linkage, where nucleophiles like hydroxide ions can replace the morpholine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Products with replaced morpholine groups.
Scientific Research Applications
N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-(morpholin-4-yl)acetamide
- N-(4-methylphenyl)-2-(piperidin-4-yl)acetamide
- N-(4-methylphenyl)-2-(pyrrolidin-4-yl)acetamide
Uniqueness
N-(4-methylphenyl)-2-[2-(morpholin-4-ylmethyl)morpholin-4-yl]acetamide stands out due to its dual morpholine rings, which provide unique steric and electronic properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
